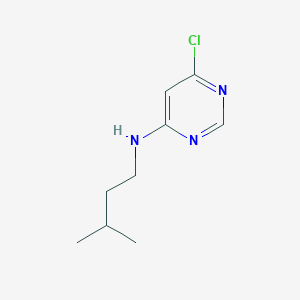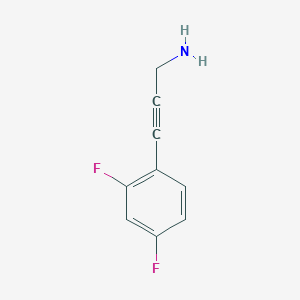![molecular formula C13H20FN B1488385 (3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine CAS No. 1566319-40-1](/img/structure/B1488385.png)
(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine
概要
説明
(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research, medicinal chemistry, and material synthesis. Its molecular formula is C₁₄H₂₄F₃N, and it features a combination of a fluorophenyl group and a dimethylbutan-2-yl group attached to an amine functional group.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 3,3-dimethylbutan-2-ol with 2-fluorobenzaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH₃CN) and an acid catalyst to facilitate the formation of the amine group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the production process and minimize impurities.
化学反応の分析
(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of new fluorinated compounds.
科学的研究の応用
(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the synthesis of materials and chemicals for industrial applications.
作用機序
The compound exerts its effects through specific molecular targets and pathways. Its unique structure allows it to interact with various enzymes and receptors, leading to biological responses. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine: can be compared with other similar compounds, such as:
3,3-Dimethylbutan-2-ol: Similar structure but lacks the fluorophenyl group.
2-Fluorophenylmethylamine: Similar fluorophenyl group but lacks the dimethylbutan-2-yl group.
3,3-Dimethylbutan-2-amine: Similar dimethylbutan-2-yl group but lacks the fluorophenyl group.
The uniqueness of This compound lies in its combination of both functional groups, which allows for a broader range of applications and interactions compared to its individual components.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-10(13(2,3)4)15-9-11-7-5-6-8-12(11)14/h5-8,10,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZCMKDPRSRAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


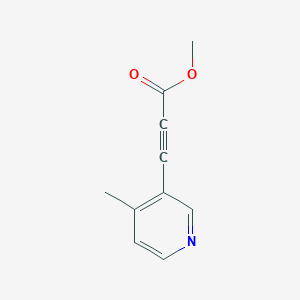
![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)
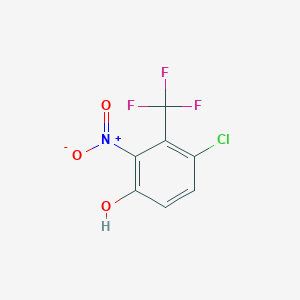
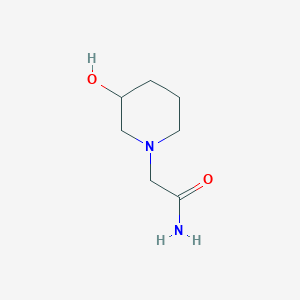
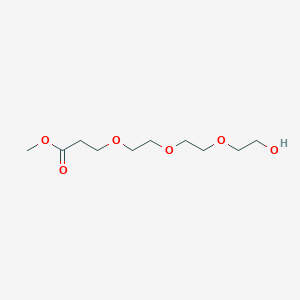
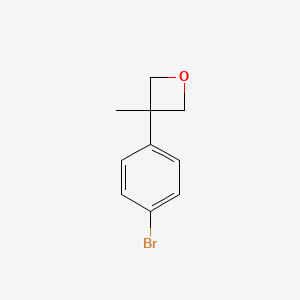
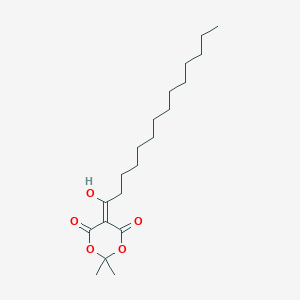
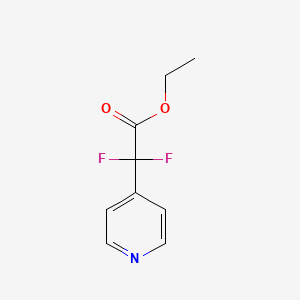
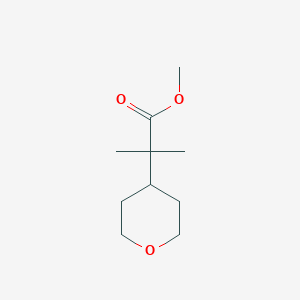
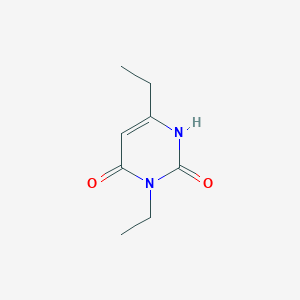
![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)

